Heptanoyl chloride
Overview
Description
Mechanism of Action
Target of Action
Heptanoyl chloride is a seven-carbon acyl chloride . It is used as a reagent in organic synthesis . .
Mode of Action
As an acyl chloride, it is highly reactive and can participate in various chemical reactions, such as acylation . In these reactions, this compound can interact with nucleophiles, leading to the formation of different products.
Biochemical Pathways
As a reagent in organic synthesis, it can be involved in various synthetic pathways depending on the reaction conditions and the presence of other reactants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by factors such as temperature and pH. Moreover, its stability could be affected by the presence of moisture, as acyl chlorides like this compound are known to be sensitive to moisture .
Preparation Methods
Heptanoyl chloride can be synthesized through several methods, with the most common being the reaction of heptanoic acid with thionyl chloride . The reaction is typically carried out under reflux conditions, where heptanoic acid is slowly added to thionyl chloride, resulting in the formation of this compound, sulfur dioxide, and hydrogen chloride . The reaction can be represented as follows:
CH3(CH2)5COOH+SOCl2→CH3(CH2)5COCl+SO2+HCl
In industrial settings, this compound is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure efficient production and handling of the corrosive by-products .
Chemical Reactions Analysis
Heptanoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form heptanoic acid and hydrochloric acid.
Amination: Reacts with ammonia or amines to form heptanamide or substituted amides.
Alcoholysis: Reacts with alcohols to form esters.
Common reagents and conditions for these reactions include:
Hydrolysis: Water, room temperature.
Amination: Ammonia or amines, often in the presence of a base such as pyridine.
Alcoholysis: Alcohols, often in the presence of a base such as pyridine or triethylamine.
Major products formed from these reactions include heptanoic acid, heptanamide, and heptanoate esters .
Scientific Research Applications
Heptanoyl chloride is widely used in scientific research and industrial applications. Some of its key applications include:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of ester-linked bilayer films and other advanced materials.
Biochemistry: Employed in the synthesis of biologically active molecules, such as 5α-dihydrotestosterone heptanoate.
Comparison with Similar Compounds
Heptanoyl chloride can be compared with other acyl chlorides such as hexanoyl chloride, octanoyl chloride, and nonanoyl chloride. These compounds share similar reactivity patterns but differ in their carbon chain lengths, which can influence their physical properties and reactivity . For example:
Hexanoyl chloride: Six-carbon acyl chloride, slightly lower boiling point.
Octanoyl chloride: Eight-carbon acyl chloride, slightly higher boiling point.
Nonanoyl chloride: Nine-carbon acyl chloride, even higher boiling point.
This compound is unique in its balance of reactivity and physical properties, making it a versatile reagent in various chemical syntheses .
Properties
IUPAC Name |
heptanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVODTZQZHMTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062496 | |
Record name | Heptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062496 | |
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Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with a pungent odor; [Acros Organics MSDS] | |
Record name | Heptanoyl chloride | |
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CAS No. |
2528-61-2 | |
Record name | Heptanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2528-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Heptanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.978 | |
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Record name | HEPTANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2P33BJ4B5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Heptanoyl chloride primarily used for in the research context?
A1: this compound is primarily employed as a reagent to introduce the heptanoyl group (CH3(CH2)5CO-) into molecules. This modification can alter a molecule's properties, such as its solubility, reactivity, or ability to interact with biological systems. For example, it is used to create esters with hydroxyl groups on surfaces like porous silicon [], to modify carbohydrates like trehalose and β-cyclodextrin for the development of sustainable epoxy resins [], and to create various derivatives of compounds like 1,3,4-thiadiazole and pyrazolone [].
Q2: What is the structural characterization of this compound?
A2: this compound has the following characteristics:
Q3: How does this compound react with hydroxyl-terminated surfaces?
A3: this compound reacts with hydroxyl-terminated surfaces through an esterification reaction. This has been demonstrated with self-assembled monolayers (SAMs) prepared from various materials including 4-hydroxythiophenol, 11-mercaptoundecanol, and hydroxyl-terminated poly(amidoamine) dendrimers [].
Q4: Can this compound be used to modify porous silicon surfaces?
A4: Yes, this compound, along with other acyl chlorides, has been used to modify the surface of photoluminescent porous silicon. The reaction occurs with surface Si-Li groups formed after initial treatment with lithium reagents. The resulting Si-acyl species modifies the surface properties and affects the material's photoluminescence [].
Q5: Are there studies investigating the use of this compound in the synthesis of liquid crystals?
A5: Yes, this compound has been used in the synthesis of liquid crystal materials. For instance, it has been used to create polysaccharide derivatives with cholesteryl groups that display thermotropic liquid crystalline properties. The length and flexibility of the heptanoyl spacer group influences the liquid crystal behavior of these materials []. Additionally, it has been used to synthesize disaccharide derivatives containing cyanoazobenzene, resulting in compounds that exhibit thermotropic liquid crystalline behavior and interesting photochemical phase transition properties [].
Q6: Can you provide examples of how this compound is utilized in the synthesis of polymers?
A6: this compound is used in polymer synthesis for various purposes, including modifying polymer properties and creating hyperbranched polymers. One example is its use in the synthesis of hyperbranched aromatic polyimides. By reacting with free amine end groups of poly(amic acid methyl ester) precursors, it introduces heptanoyl end-groups, influencing the polyimide's solubility, thermal properties, and film-forming abilities [, ].
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